1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid
Description
This compound belongs to the class of Boc-protected pyrrolidine carboxylic acids, characterized by a tert-butoxycarbonyl (Boc) group at the 1-position and a 2-methoxy-2-oxoethyl substituent at the 4-position. The Boc group enhances solubility and stability during synthetic processes, while the 2-methoxy-2-oxoethyl moiety introduces both ester and ether functionalities, influencing electronic and steric properties. Such derivatives are pivotal intermediates in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors .
Properties
IUPAC Name |
4-(2-methoxy-2-oxoethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-7-8(6-10(15)19-4)5-9(14)11(16)17/h8-9H,5-7H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAGUNGNBDNNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to enhance the efficiency of the synthesis. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including viral infections and cancer.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and to design more effective derivatives .
Comparison with Similar Compounds
Substituent Variations and Structural Impact
The 2-methoxy-2-oxoethyl group distinguishes this compound from analogs with differing substituents. Key comparisons include:
*Calculated based on standard atomic weights.
Key Observations :
Biological Activity
1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid, with CAS number 1822456-38-1, is a pyrrolidine derivative notable for its potential biological activities. This compound has gained interest in medicinal chemistry due to its structural features that may influence various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines. The presence of a methoxy group and a ketone functionality contributes to its potential reactivity and biological interactions.
Antitumor Activity
Research indicates that compounds similar to 1-[(tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid exhibit significant antitumor properties. For instance, studies on related pyrrolidine derivatives have shown promising results against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrrolidine ring can enhance cytotoxicity, likely due to increased interactions with cellular targets involved in tumor growth and proliferation .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.3 | |
| Compound B | A549 (Lung Cancer) | 10.1 | |
| 1-[(Tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid | TBD | TBD | TBD |
Anticonvulsant Activity
Compounds containing the pyrrolidine structure have also been evaluated for anticonvulsant activity. Some derivatives have shown effectiveness in models of epilepsy, indicating that modifications like the methoxy group may play a role in modulating neurotransmitter systems involved in seizure activity .
The biological activity of this compound may be attributed to its ability to interact with specific protein targets or enzymes within the body. For example, similar compounds have been shown to inhibit key pathways associated with cancer progression and neuronal excitability. The presence of the methoxy and carbonyl groups likely enhances binding affinity to these targets, promoting therapeutic effects .
Case Studies
A recent study evaluated the efficacy of various pyrrolidine derivatives, including those structurally similar to 1-[(tert-butoxy)carbonyl]-4-(2-methoxy-2-oxoethyl)pyrrolidine-2-carboxylic acid, in vivo and in vitro. The results demonstrated significant reductions in tumor size in animal models when treated with these compounds, alongside favorable safety profiles .
Q & A
Basic Question
- Temperature: Store at 2–8°C in a dry environment to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group .
- Container: Use airtight, light-resistant glassware to avoid degradation from moisture or UV exposure .
- Compatibility: Avoid proximity to strong acids/bases, which may cleave the Boc group or ester functionalities .
What purification methods are effective for isolating this compound post-synthesis?
Basic Question
- Column Chromatography: Optimize using silica gel with a gradient of ethyl acetate/hexane (e.g., 1:6 to 1:4). Monitor fractions via TLC (Rf ~0.16 in ethanol/chloroform 1:8) .
- Recrystallization: Use ethanol or dichloromethane/hexane mixtures to enhance crystalline purity. Confirm purity via melting point (e.g., 130–136°C for analogs) .
- HPLC: For high-purity requirements, employ reverse-phase C18 columns with methanol/water mobile phases .
Which spectroscopic techniques are most reliable for structural confirmation?
Basic Question
- NMR: ¹H and ¹³C NMR are critical. Key signals include:
- IR Spectroscopy: Confirm ester carbonyl stretches at ~1730–1750 cm⁻¹ and carboxylic acid O-H (if deprotected) at ~2500–3000 cm⁻¹ .
- X-ray Crystallography: Resolve stereochemical ambiguities (e.g., (2R,4S) vs. (2S,4R) configurations) using single-crystal diffraction data .
How can reaction yields be optimized during Boc protection of the pyrrolidine core?
Advanced Question
- Catalyst Screening: Use DMAP or Hünig’s base to enhance Boc-anhydride activation. Test at 0.1–0.3 equivalents to minimize side reactions .
- Solvent Selection: Dichloromethane or THF improves Boc group incorporation vs. polar aprotic solvents (e.g., DMF), which may promote hydrolysis .
- Temperature Control: Conduct reactions at 0–25°C to balance reactivity and stability. Monitor via in-situ FTIR for real-time Boc-anhydride consumption .
How should researchers resolve contradictions in reported toxicity data across SDS sources?
Advanced Question
- Comparative Analysis: Cross-reference SDS entries (e.g., H302 in vs. missing data in ). Prioritize studies with OECD/GLP compliance.
- In Silico Modeling: Use tools like ECOSAR or TEST to predict acute toxicity (e.g., LD50) if experimental data are lacking .
- Experimental Validation: Conduct Ames tests for mutagenicity or zebrafish embryo assays for acute toxicity to fill data gaps .
What strategies are recommended for studying stereochemical impacts on biological activity?
Advanced Question
- Enantiomer Synthesis: Prepare (2S,4R) and (2R,4S) isomers via chiral auxiliaries or asymmetric hydrogenation. Confirm enantiopurity via chiral HPLC .
- Molecular Docking: Compare binding affinities of stereoisomers with target proteins (e.g., kinases or GPCRs) using AutoDock Vina .
- Pharmacokinetic Profiling: Assess metabolic stability (e.g., liver microsome assays) to correlate stereochemistry with half-life differences .
How can the pyrrolidine scaffold be modified to enhance bioactivity while retaining solubility?
Advanced Question
- Side-Chain Engineering: Replace the 2-methoxy-2-oxoethyl group with polar substituents (e.g., hydroxyl or amine) to improve aqueous solubility without compromising logP .
- Prodrug Design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl or PEGylated esters) for enhanced membrane permeability .
- SAR Studies: Synthesize analogs with varied substituents (Table 1) and evaluate via cytotoxicity assays (e.g., IC50 in cancer cell lines) .
Q. Table 1. Structural Analogs and Key Modifications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
